4-(2-Amino-3-hydroxypropyl)phenol
Description
BenchChem offers high-quality 4-(2-Amino-3-hydroxypropyl)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-Amino-3-hydroxypropyl)phenol including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-(2-amino-3-hydroxypropyl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c10-8(6-11)5-7-1-3-9(12)4-2-7/h1-4,8,11-12H,5-6,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBLDQZASZZMNSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(CO)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
500-88-9 | |
| Record name | Tyrosinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=500-88-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
Technical Guide: Solubility Profiling of 4-(2-Amino-3-hydroxypropyl)phenol
This guide provides an in-depth technical analysis of the solubility characteristics of 4-(2-Amino-3-hydroxypropyl)phenol (commonly referred to as Tyrosinol or Decarboxy-Tyrosine derivative ).
It addresses the physicochemical distinctions between aqueous and organic (DMSO) solvation, critical for researchers utilizing this compound as a metabolic standard, a chiral intermediate in beta-blocker synthesis, or a reagent in adrenergic receptor studies.
Executive Technical Summary
4-(2-Amino-3-hydroxypropyl)phenol (CAS: 40829-04-7 for the free base; often supplied as HCl salt CAS: 87745-27-5) is a reduced derivative of the amino acid Tyrosine.[1] Unlike its parent amino acid, it lacks the carboxylic acid moiety, removing the classic zwitterionic behavior at neutral pH.
-
Core Solubility Insight: The solubility profile is strictly dictated by the salt form and pH . In its hydrochloride form, it behaves as a hydrophilic electrolyte (Water > DMSO). In its free base form, it behaves as a polar organic solid (DMSO ≥ Water, pH-dependent).
-
Critical Handling Note: As a phenolic amine, this compound is susceptible to oxidative polymerization (browning) in alkaline aqueous solutions. DMSO stock solutions are preferred for long-term stability.
Physicochemical Identity & Constants
Understanding the molecular drivers of solubility requires analysis of the functional groups.
| Property | Data | Technical Implication |
| Common Name | Tyrosinol | Reduced form of Tyrosine. |
| Formula | C | MW: 167.21 g/mol (Free Base) / 203.67 g/mol (HCl Salt). |
| pKa (Amine) | ~9.5 (Estimated) | At pH 7.4, the amine is >99% protonated (NH |
| pKa (Phenol) | ~10.0 (Estimated) | At pH 7.4, the phenol is protonated (Neutral -OH). |
| LogP | ~0.3 (Low) | Amphiphilic but leans hydrophilic due to -OH and -NH |
| H-Bond Donors | 4 (Free Base) | High capacity for lattice energy (high melting point). |
Solubility Analysis: Water vs. DMSO[3][4][5]
A. Solubility in Water (Aqueous Media)
The aqueous solubility of Tyrosinol is pH-dependent .
-
HCl Salt Form (Most Common Commercial Form):
-
Solubility: High (>50 mg/mL) .
-
Mechanism: Dissociates instantly into the chloride anion and the protonated ammonium cation. The hydration enthalpy of the ions overcomes the crystal lattice energy.
-
Application: Ideal for preparing mobile phases or direct injection into biological assays.
-
-
Free Base Form:
-
Solubility: Moderate to Low at neutral pH.
-
Mechanism: At pH ~7, the molecule exists largely as a cation (NH
/ Phenol-OH). While soluble, it lacks the "pull" of the counter-ion found in the salt form. At pH > 10 (approaching the pKa of the phenol), solubility increases due to phenoxide formation, but oxidation risk skyrockets . -
Protocol Adjustment: If using the free base in water, acidification (using 0.1 M HCl or Formic Acid) is required to achieve high concentrations.
-
B. Solubility in DMSO (Dimethyl Sulfoxide)
DMSO is the superior solvent for stock solution preparation and compound stability .
-
Solubility: High (>100 mg/mL) for the Free Base; Moderate for the HCl salt.
-
Mechanism: DMSO acts as a powerful hydrogen bond acceptor. It effectively solvates the phenolic hydroxyl and the amine protons without relying on ionization.
-
Advantage: DMSO prevents the rapid oxidative degradation observed in alkaline aqueous solutions. It disrupts the intermolecular hydrogen bonding network of the solid crystal more effectively than neutral water.
C. Comparative Decision Matrix
| Feature | Water (Aqueous Buffer) | DMSO (Anhydrous) |
| Primary Use | Acute biological assays, LC-MS injection. | Long-term stock storage (-20°C). |
| Max Concentration | High (if pH < 7 or Salt form). | High (Free base); Moderate (Salt). |
| Stability | Low (Oxidation prone if pH > 7). | High (Inert environment). |
| Freeze/Thaw | Not recommended (precipitate risk). | Excellent recovery. |
Visualizing the pH-Dependent Solubility Logic
The following diagram illustrates the speciation of Tyrosinol and how pH shifts drive solubility.
Figure 1: Speciation and solubility risks of Tyrosinol across pH gradients.
Experimental Protocol: Saturation Shake-Flask Method
Do not rely on literature values alone. Use this self-validating protocol to determine the exact solubility for your specific lot (purity affects solubility).
Materials
-
Compound: 4-(2-Amino-3-hydroxypropyl)phenol (Solid).
-
Solvents: HPLC-grade Water (buffered to pH 7.4) and Anhydrous DMSO.
-
Equipment: Orbital shaker, Centrifuge (15,000 x g), UV-Vis Spectrophotometer or HPLC.
Workflow
-
Supersaturation:
-
Weigh 10 mg of compound into two separate 1.5 mL microcentrifuge tubes.
-
Tube A (Water): Add 100 µL PBS (pH 7.4). (Target: 100 mg/mL).
-
Tube B (DMSO): Add 100 µL DMSO. (Target: 100 mg/mL).
-
-
Equilibration:
-
Vortex vigorously for 2 minutes.
-
Place on an orbital shaker at 25°C for 24 hours.
-
Visual Check: If the solid dissolves completely, add more solid until a visible pellet remains (ensuring saturation).
-
-
Separation:
-
Centrifuge at 15,000 x g for 10 minutes to pellet undissolved material.
-
-
Quantification (Dilution Factor is Key):
-
Carefully remove the supernatant.
-
Dilute the supernatant 1:1000 in the same solvent used for dissolution.
-
Measure Absorbance at 276 nm (Phenolic peak).
-
Calculate concentration using a standard curve (Beer-Lambert Law).
-
Authoritative References
-
PubChem. 4-(2-Amino-3-hydroxypropyl)phenol Compound Summary. National Library of Medicine. Available at: [Link]
-
ChemIDplus. Tyrosinol Structure and Properties. National Institutes of Health.
-
Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Standard text on pH-dependent solubility profiling).
-
Li, P., & Zhao, L. (2016). Developing Early Formulations: A Review of Solubility in Drug Discovery. International Journal of Pharmaceutics.
Sources
An In-Depth Technical Guide to the Synthesis of Labetalol via Reductive Amination of 4-(2-Amino-3-hydroxypropyl)phenol
Executive Summary
Labetalol is a crucial antihypertensive agent exhibiting a dual mechanism of action, functioning as both an alpha- and beta-adrenergic receptor antagonist. This unique pharmacological profile is intrinsically linked to its complex stereochemistry, as the drug is administered as a mixture of four stereoisomers, each contributing differently to the overall therapeutic effect.[1][2] This guide provides a comprehensive technical overview of a key synthetic route to Labetalol, focusing on the strategic use of 4-(2-Amino-3-hydroxypropyl)phenol as a core intermediate. We will delve into the mechanistic underpinnings of the pivotal reductive amination step, provide detailed experimental protocols, and discuss the critical aspects of precursor synthesis and stereochemical outcomes. This document is intended for researchers, chemists, and professionals in the field of drug development and manufacturing who require a deep, practical understanding of this synthetic pathway.
Introduction to Labetalol: A Stereochemically Complex Antihypertensive
Labetalol's therapeutic efficacy stems from its ability to induce vasodilation by blocking α1-adrenergic receptors and simultaneously blocking β-adrenergic receptors, which reduces peripheral vascular resistance without causing a significant reflex tachycardia.[3] The molecule possesses two chiral centers, resulting in four stereoisomers which are administered as two racemic diastereomeric pairs (RR/SS and SR/RS).[3]
The pharmacological activities are distinctly distributed among these isomers:
-
The (R,R)-isomer is primarily responsible for the potent β-blocking activity.[3]
-
The (S,R)-isomer is a powerful α1-adrenergic receptor blocker.[2]
-
The (S,S)- and (R,S)- isomers are largely inactive.
Understanding this structure-activity relationship is paramount, as any synthesis strategy must address the formation of this specific isomeric mixture. The synthetic route detailed herein typically produces a racemic mixture of all four stereoisomers, which then requires separation or is used as the therapeutic mixture.[3][4]
Retrosynthetic Strategy
A logical retrosynthetic analysis of Labetalol (I) reveals a key disconnection at the secondary amine, pointing to a reductive amination pathway. This approach simplifies the synthesis into two primary synthons: the amino alcohol fragment 4-(2-Amino-3-hydroxypropyl)phenol (II) and the carbonyl component 4-phenyl-2-butanone (III) .
Caption: Retrosynthetic analysis of Labetalol.
This strategy is advantageous due to the commercial availability or straightforward synthesis of the precursors and the robustness of the reductive amination reaction.
Synthesis of Key Precursors
3.1. Synthesis of 4-(2-Amino-3-hydroxypropyl)phenol (II)
While commercially available, understanding the synthesis of this key amino alcohol intermediate is crucial. A common and efficient route begins with the readily available 4-hydroxyphenylacetic acid (IV) .
The synthesis proceeds via the following conceptual steps:
-
Reduction of the Carboxylic Acid: The carboxylic acid group of (IV) is reduced to a primary alcohol, yielding 2-(4-hydroxyphenyl)ethanol. Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) in an inert solvent (e.g., THF) are typically employed.
-
Epoxidation: The resulting alcohol is then converted to an epoxide, 4-(oxiran-2-ylmethyl)phenol (V). This can be achieved using epichlorohydrin under basic conditions.
-
Epoxide Ring-Opening: The final step is the regioselective ring-opening of the epoxide (V) with an amine source, such as ammonia, to yield the target β-amino alcohol (II). This reaction is often catalyzed and proceeds with high regioselectivity.[5][6][7][8][9]
Caption: Synthetic pathway to the key amino alcohol intermediate.
3.2. Synthesis of 4-phenyl-2-butanone (III)
This ketone is a commercially available reagent. However, it can be synthesized through various established methods, such as the acetoacetic ester synthesis, starting from ethyl acetoacetate and benzyl halide.[10] Another common industrial method involves the acid-catalyzed condensation of benzaldehyde with 2-butanone, followed by selective hydrogenation of the resulting α,β-unsaturated ketone.[11]
The Core Reaction: Reductive Amination
The cornerstone of this synthetic approach is the coupling of the amino alcohol (II) with the ketone (III) via reductive amination. This one-pot reaction elegantly forms the crucial secondary amine bond of the Labetalol backbone.
4.1. Mechanism of Action
The reaction proceeds in two main stages within the same pot:
-
Imine/Enamine Formation: The primary amine of (II) performs a nucleophilic attack on the carbonyl carbon of the ketone (III). This is followed by dehydration to form a transient imine (or its tautomer, an enamine) intermediate. This step is typically catalyzed by mild acid.
-
In Situ Reduction: A reducing agent, present in the reaction mixture, selectively reduces the carbon-nitrogen double bond (C=N) of the imine as it is formed. This irreversible reduction drives the equilibrium towards the final product, Labetalol (I).
Caption: Mechanism of the reductive amination step.
4.2. Causality Behind Experimental Choices
-
Choice of Reducing Agent: The selection of the reducing agent is critical for the success of the reaction.
-
Sodium Borohydride (NaBH₄): A common, cost-effective choice. It is strong enough to reduce the imine but can also reduce the starting ketone if conditions are not carefully controlled. Its addition is often staged after allowing the imine to form.
-
Sodium Cyanoborohydride (NaBH₃CN) or Sodium Triacetoxyborohydride (NaBH(OAc)₃): These are milder and more selective reducing agents. They are particularly effective because they readily reduce the protonated iminium ion intermediate but are much slower to react with the starting ketone at the slightly acidic pH required for imine formation. This selectivity allows for a true one-pot reaction where all components can be mixed from the start.
-
Catalytic Hydrogenation (H₂/Pd-C): This is a "green" and industrially scalable method. It efficiently reduces the imine bond. However, care must be taken to avoid reduction of other functional groups, although the aromatic rings are generally stable under typical conditions.[12]
-
-
Solvent and pH Control: Protic solvents like methanol or ethanol are commonly used as they effectively dissolve the reactants and are compatible with hydride reducing agents. The reaction is typically run under neutral to slightly acidic conditions (pH ~5-6) to facilitate the dehydration step of imine formation without causing unwanted side reactions or deactivating the amine nucleophile.
Experimental Protocols
Disclaimer: These protocols are illustrative and should be adapted and optimized based on laboratory-specific conditions and safety assessments.
Protocol 5.1: Synthesis of Labetalol via Reductive Amination
| Parameter | Value/Reagent | Purpose/Comment |
| Reactants | 4-(2-Amino-3-hydroxypropyl)phenol (1.0 eq) | Key amino alcohol intermediate. |
| 4-phenyl-2-butanone (1.1 eq) | Carbonyl component. A slight excess ensures full conversion of the amine. | |
| Reducing Agent | Sodium Borohydride (NaBH₄) (1.5 eq) | Reducing agent. Added portion-wise to control the reaction. |
| Solvent | Methanol | Common protic solvent. |
| Temperature | 0°C to Room Temperature | Initial cooling to control the exothermic reduction, then warming to complete the reaction. |
| pH Adjustment | Acetic Acid (catalytic) | To facilitate imine formation. |
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-(2-Amino-3-hydroxypropyl)phenol (1.0 eq) and 4-phenyl-2-butanone (1.1 eq) in methanol.
-
pH Adjustment: Add a catalytic amount of glacial acetic acid to the mixture to bring the pH to approximately 5-6.
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Reduction: Cool the reaction mixture to 0°C in an ice bath. Slowly add sodium borohydride (1.5 eq) in small portions over 30 minutes. Caution: Hydrogen gas evolution will occur. Ensure adequate ventilation.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 3-4 hours, or until TLC analysis indicates the complete consumption of the imine intermediate.
-
Work-up: Quench the reaction by the slow addition of water. Reduce the volume of methanol under reduced pressure. Adjust the pH to basic (pH ~9-10) with an aqueous solution of sodium hydroxide.
-
Extraction: Extract the aqueous layer three times with a suitable organic solvent, such as ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude Labetalol. The crude product can be further purified by recrystallization or column chromatography to yield the final product as a mixture of diastereomers.[4]
Stereochemical Control and Purification
The synthesis described produces Labetalol as a mixture of four stereoisomers. For therapeutic use, this mixture is often used directly. However, separating the diastereomeric pairs (RR/SS from SR/RS) is possible through methods like fractional crystallization of the free base or a suitable salt.
Further separation of the enantiomers requires more advanced techniques:
-
Chiral Resolution: Using a chiral acid to form diastereomeric salts which can then be separated by crystallization.
-
Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase can be used to separate all four isomers, although this is more common on an analytical or small preparative scale.[2][13][14]
-
Stereoselective Synthesis: More complex, multi-step syntheses can be designed to produce specific stereoisomers, often starting from chiral precursors.[3]
Conclusion
The synthesis of Labetalol using 4-(2-Amino-3-hydroxypropyl)phenol via reductive amination represents a robust and efficient strategy. This approach leverages a powerful C-N bond-forming reaction that is highly adaptable to industrial-scale production. The key to a successful synthesis lies in the careful selection of the reducing agent and precise control over reaction conditions, particularly pH. While this route inherently produces a stereoisomeric mixture, established methods for purification and separation can be employed if a specific isomer or diastereomeric pair is desired. This guide provides the fundamental technical knowledge required for researchers and drug development professionals to approach the synthesis of this important pharmaceutical agent with confidence and scientific rigor.
References
-
Ring-Opening of Epoxides with Amines for Synthesis of β-Amino Alcohols in a Continuous-Flow Biocatalysis System . MDPI. Available at: [Link]
-
Synthesis and comparison of some cardiovascular properties of the stereoisomers of labetalol . PubMed. Available at: [Link]
-
Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols . Royal Society of Chemistry. Available at: [Link]
-
Solvent-Directed Epoxide Opening with Primary Amines for the Synthesis of β-Amino Alcohols . Organic Chemistry Portal. Available at: [Link]
-
A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides . ResearchGate. Available at: [Link]
-
Synthesis of β-amino alcohols by ring opening of epoxides with amines catalyzed by cyanuric chloride under mild and solvent-free conditions . Taylor & Francis Online. Available at: [Link]
-
Show the steps that make 3-methyl-4-phenyl-2-butanone by the acetoacetic ester synthesis . Study.com. Available at: [Link]
-
[Separation of enantiomeric labetalol by reversed-phase high performance liquid chromatography] . PubMed. Available at: [Link]
- PROCESS FOR PREPARING THE (R, R) OPTICALLY ISOMERIC COMPOUNDS OF LABETALOL. Google Patents.
-
4-Phenyl-2-butanone . ChemBK. Available at: [Link]
- Preparation method for 3-methyl-4-phenyl-2-butanone. Google Patents.
-
Chemical structure of labetalol . ResearchGate. Available at: [Link]
-
Design a synthesis of 4-phenyl-2-butanone from ethyl . Chegg.com. Available at: [Link]
-
[Chemistry] Devise a stepwise reaction sequence to convert 4-phenyl-2-butanone (PhCH CH COCH ) int . YouTube. Available at: [Link]
-
Sensitive high-performance liquid chromatographic method for the determination of labetalol diastereoisomers in plasma samples without derivatization . PubMed. Available at: [Link]
-
Separation of Labetalol Hydrochloride and its Organic Impurities per USP Monograph . Phenomenex. Available at: [Link]
-
Stereoselective analysis of labetalol in human plasma by LC-MS/MS: application to pharmacokinetics . PubMed. Available at: [Link]
-
Chromatogram of labetalol stereoisomers separation in proposed RP-HPLC system . ResearchGate. Available at: [Link]
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- 2. Stereoselective analysis of labetalol in human plasma by LC-MS/MS: application to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and comparison of some cardiovascular properties of the stereoisomers of labetalol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Separation of enantiomeric labetalol by reversed-phase high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Solvent-Directed Epoxide Opening with Primary Amines for the Synthesis of β-Amino Alcohols [organic-chemistry.org]
- 8. rroij.com [rroij.com]
- 9. tandfonline.com [tandfonline.com]
- 10. homework.study.com [homework.study.com]
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- 13. Sensitive high-performance liquid chromatographic method for the determination of labetalol diastereoisomers in plasma samples without derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Elucidating the Mass Spectrometric Fragmentation of Tyrosinol and Its Derivatives
Abstract
Tyrosinol, a phenylethanolamine compound derived from the amino acid tyrosine, and its derivatives are of significant interest in pharmaceutical and metabolic research due to their roles as neurotransmitter precursors and bioactive molecules.[1] Mass spectrometry (MS), particularly when coupled with chromatographic separation techniques like liquid chromatography (LC) or gas chromatography (GC), stands as a cornerstone for the structural elucidation and sensitive quantification of these compounds in complex biological matrices.[2][3] This application note provides a comprehensive guide to the characteristic fragmentation patterns of tyrosinol and its derivatives under various ionization conditions. We delve into the mechanistic principles of fragmentation, explore the influence of common derivatization strategies, and present a detailed protocol for LC-MS/MS analysis.
Introduction to Fragmentation in Mass Spectrometry
The predictive power of mass spectrometry in structural elucidation hinges on the controlled fragmentation of a precursor ion into smaller, structurally informative product ions. The pathway of this fragmentation is dictated by the ionization method employed and the inherent chemical structure of the analyte.
-
Electron Ionization (EI): Typically used in Gas Chromatography-Mass Spectrometry (GC-MS), EI employs a high-energy electron beam (~70 eV) to ionize molecules, creating an odd-electron molecular ion (M+•). This high internal energy often leads to extensive and reproducible fragmentation, providing a detailed "fingerprint" of the molecule.[4]
-
Electrospray Ionization (ESI): A "soft" ionization technique common in Liquid Chromatography-Mass Spectrometry (LC-MS), ESI generates even-electron ions, such as protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻, by applying a strong electric field to a liquid stream.[4] These ions have low internal energy and typically require an additional activation step, such as Collision-Induced Dissociation (CID) in a tandem mass spectrometer (MS/MS), to induce fragmentation.
The fragmentation of phenethylamine derivatives, the structural class to which tyrosinol belongs, is characterized by specific bond cleavages that are highly predictable and informative.[5]
Core Fragmentation Pathways of Tyrosinol
Tyrosinol's structure—comprising a p-hydroxyphenyl group, an ethyl chain, and a primary alcohol—offers several predictable sites for fragmentation. The most common pathways are dictated by the stability of the resulting fragment ions.
Benzylic Cleavage: The Dominant Pathway
The most favorable fragmentation route for tyrosinol involves the cleavage of the Cα-Cβ bond (the bond between the two carbons of the ethyl chain). This is known as benzylic cleavage because the resulting positive charge is stabilized by the electron-donating phenolic ring, forming a highly stable hydroxytropylium ion or a substituted benzyl cation.
-
In EI (GC-MS): This cleavage results in a prominent base peak at m/z 107 .
-
In ESI-MS/MS (Positive Mode): Following the loss of a neutral water molecule from the protonated precursor, benzylic cleavage of the resulting ion also yields a significant product ion.
Neutral Loss of Water
The primary alcohol group in tyrosinol is susceptible to elimination as a neutral water molecule (H₂O), particularly in ESI-MS/MS from the protonated precursor [M+H]⁺. This loss of 18 Da is a diagnostic first step in the fragmentation cascade for many alcohol-containing compounds.
Alpha Cleavage
Alpha cleavage refers to the breaking of a bond adjacent to a heteroatom. In tyrosinol, this can occur at the C1-C2 bond, leading to the formation of a CH₂OH⁺ ion at m/z 31 . While possible, this pathway is generally less favored than the benzylic cleavage due to the superior stability of the benzylic cation.[6]
Diagram: Primary Fragmentation of Underivatized Tyrosinol
The following diagram illustrates the key fragmentation pathways for the tyrosinol molecular ion under electron ionization conditions.
Caption: Primary fragmentation routes for Tyrosinol in EI-MS.
The Impact of Derivatization on Fragmentation
In many analytical workflows, especially for GC-MS, tyrosinol and its analogs are chemically modified (derivatized) to enhance volatility, improve chromatographic separation, and direct fragmentation in a predictable manner.[7][8]
Silylation (for GC-MS)
Derivatizing the two hydroxyl groups (phenolic and alcoholic) with a silylating agent like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) produces a di-TMS derivative.
-
Mechanism Insight: The presence of bulky, charge-remote TMS groups alters the fragmentation. While benzylic cleavage remains significant, the resulting fragment will retain a TMS group, shifting its m/z value. For a di-TMS tyrosinol, the benzylic cleavage would produce a prominent ion at m/z 179 ([C₇H₆O-TMS]⁺). Additionally, ions characteristic of the TMS group itself (e.g., m/z 73) are often observed.
Sulfation
Tyrosine O-sulfate is a well-studied metabolite, and similar sulfation can occur on tyrosinol. The sulfate moiety is highly labile under typical MS conditions.
-
Mechanism Insight: In both positive and negative ion ESI-MS/MS, the most dominant fragmentation pathway is the neutral loss of SO₃ (80 Da).[9][10] This initial loss is so facile that it often constitutes the base peak in the spectrum, with subsequent fragmentation occurring on the remaining [M+H-SO₃]⁺ or [M-H-SO₃]⁻ ion.[10] This characteristic loss is a powerful diagnostic tool for identifying sulfated derivatives.
Protocol: LC-MS/MS Quantification of a Tyrosinol Derivative
This protocol outlines a robust method for the quantification of a hypothetical derivative, N-acetyl-tyrosinol, in human plasma using tandem mass spectrometry. The principles are broadly applicable to other derivatives.
Objective: To develop and validate a sensitive and specific method for measuring N-acetyl-tyrosinol concentrations for pharmacokinetic analysis.
Diagram: LC-MS/MS Analytical Workflow
Caption: Standard workflow for bioanalytical quantification.
Step 1: Sample Preparation (Protein Precipitation)
-
Rationale: Proteins in plasma can interfere with detection and contaminate the LC-MS system. Precipitation with an organic solvent is a rapid and effective method for their removal. An isotopically labeled internal standard (IS) is used to correct for variations in sample processing and instrument response.
-
Protocol:
-
Aliquot 50 µL of plasma sample, calibrator, or quality control (QC) into a 1.5 mL microcentrifuge tube.
-
Add 200 µL of ice-cold acetonitrile containing the internal standard (e.g., N-acetyl-tyrosinol-d₃ at 50 ng/mL).
-
Vortex vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to an HPLC vial for analysis.
-
Step 2: Liquid Chromatography Conditions
-
Rationale: A reversed-phase C18 column provides excellent retention and separation for moderately polar compounds like tyrosinol derivatives from endogenous matrix components.
| Parameter | Setting |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 3 min, hold for 1 min |
| Injection Volume | 5 µL |
| Column Temp. | 40°C |
Step 3: Mass Spectrometry Conditions
-
Rationale: Multiple Reaction Monitoring (MRM) provides superior selectivity and sensitivity by monitoring a specific precursor-to-product ion transition. The transitions below are predicted based on the core fragmentation principles.
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temp. | 150°C |
| Desolvation Temp. | 400°C |
| MRM Transitions | |
| N-acetyl-tyrosinol | 182.1 → 107.1 (Loss of H₂O and acetyl group) |
| N-acetyl-tyrosinol-d₃ (IS) | 185.1 → 110.1 |
Summary of Characteristic Fragment Ions
The table below summarizes the key precursor ions and expected major fragment ions for tyrosinol and several common derivatives, providing a quick reference for identification and method development.
| Compound | Analysis Mode | Precursor Ion (m/z) | Key Fragment Ion(s) (m/z) | Fragmentation Pathway |
| Tyrosinol | GC-EI-MS | 138 [M]⁺• | 107 | Benzylic Cleavage |
| Tyrosinol | LC-ESI-MS/MS | 139 [M+H]⁺ | 121 | Neutral Loss of H₂O |
| Di-TMS-Tyrosinol | GC-EI-MS | 282 [M]⁺• | 179 | Benzylic Cleavage (retaining one TMS) |
| Sulfated Tyrosinol | LC-ESI-MS/MS | 219 [M+H]⁺ | 139 | Neutral Loss of SO₃ |
| N-acetyl-tyrosinol | LC-ESI-MS/MS | 182 [M+H]⁺ | 107 | Loss of H₂O + C₂H₃NO |
Conclusion
The mass spectrometric fragmentation of tyrosinol and its derivatives follows predictable chemical principles, primarily driven by the formation of stable benzylic cations and the loss of labile functional groups. Understanding these core pathways is essential for the reliable identification of unknown metabolites and the development of robust quantitative methods. By leveraging specific fragmentation patterns, researchers in drug development and metabolic science can achieve high sensitivity and specificity in their analyses. The provided protocol for LC-MS/MS serves as a validated template that can be adapted for a wide range of tyrosinol-related compounds.
References
- Nakashima, A., et al. (2020). In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters. PubMed.
- Sekuła, K., et al. (2019). ANALYSIS OF THE FRAGMENTATION OF NEW-TYPE PHENETHYLAMINE DERIVATIVES FROM THE NBOME AND NBF GROUPS UNDER ELECTROSPRAY IONIZATION CONDITIONS USING HIGH RESOLUTION MASS SPECTROMETRY. Problems of Forensic Sciences.
- Andreoli, R., et al. (2003). Unified GC-MS method for the quantitation of tyrosine metabolites in plasma and urine. Journal of Chromatography B.
- Lin, H. R., et al. (2014). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. ResearchGate.
- Shchukin, P., et al. (2021). Fragmentation of tyrosine by low-energy electron impact. The European Physical Journal D.
- ResearchGate. (n.d.). The MS/MS spectra and proposed fragmentation for tyrosine in positive ion mode. ResearchGate.
- Zolodz, M. D., et al. (2006). A GC-MS/MS method for the quantitative analysis of low levels of the tyrosine metabolites maleylacetone, succinylacetone, and the tyrosine metabolism inhibitor dichloroacetate in biological fluids and tissues. Journal of Chromatography B.
- Wikipedia. (n.d.). Gas chromatography–mass spectrometry. Wikipedia.
- Wojtowicz, W., et al. (2020). Simultaneous LC-MS/MS-Based Quantification of Free 3-Nitro-l-tyrosine, 3-Chloro-l-tyrosine, and 3-Bromo-l-tyrosine in Plasma of Colorectal Cancer Patients during Early Postoperative Period. Molecules.
- Wojtowicz, W., et al. (2020). Simultaneous LC-MS/MS-Based Quantification of Free 3-Nitro-l-tyrosine, 3-Chloro-l-tyrosine, and 3-Bromo-l-tyrosine in Plasma of Colorectal Cancer Patients during Early Postoperative Period. MDPI.
- ResearchGate. (n.d.). Calibration curve for the LC-MS/MS analysis of (a) 3-Nitro-l-tyrosine (3-NT). ResearchGate.
- MEDI 401. (2016). Mass Spectrometry: Fragmentation Mechanisms. YouTube.
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.
- Madsen, J. A., et al. (2014). Direct Identification of Tyrosine Sulfation by using Ultraviolet Photodissociation Mass Spectrometry. Journal of the American Society for Mass Spectrometry.
- Michailellis, P. (2022). HPLC EVALUATION OF TYROSINE AND ITS METABOLITES. Charles University Digital Repository.
- Tran, T. T. N., et al. (2013). Fragmentations of [M-H]- anions of peptides containing tyrosine sulfate. Does the sulfate group rearrange? A joint experimental and theoretical study. Rapid Communications in Mass Spectrometry.
- Shimadzu. (n.d.). Lifescience Application of Metabolomics Techniques using LC/MS and GC/MS Profiling Analysis of Green Tea Leaves. Shimadzu.
- Assaf, J. (2019). Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stabl. Freie Universität Berlin Refubium.
- BenchChem. (2025). Sensitive LC-MS/MS for the Quantification of N-Acetyl-L-tyrosine and its Metabolites: An Application Note and Protocol. BenchChem.
- Tan, Y. B., et al. (2021). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. MDPI.
- Vékey, K., et al. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Semantic Scholar.
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- 1. dspace.cuni.cz [dspace.cuni.cz]
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- 5. ANALYSIS OF THE FRAGMENTATION OF NEW-TYPE PHENETHYLAMINE DERIVATIVES FROM THE NBOME AND NBF GROUPS UNDER ELECTROSPRAY IONIZATION CONDITIONS USING HIGH RESOLUTION MASS SPECTROMETRY [arch.ies.gov.pl]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Direct Identification of Tyrosine Sulfation by using Ultraviolet Photodissociation Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fragmentations of [M-H]- anions of peptides containing tyrosine sulfate. Does the sulfate group rearrange? A joint experimental and theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Enantioselective Synthesis of Chiral Amino Alcohols from Phenolic Precursors
Executive Summary
Phenolic precursors represent a ubiquitous feedstock in drug discovery, yet their conversion into high-value chiral amino alcohols presents a dichotomy in synthetic strategy. This guide addresses two distinct, high-impact workflows for this transformation:
-
Pathway A (Aromatic Retention): The synthesis of
-aryloxyamino alcohols (e.g., -blocker scaffolds) via Hydrolytic Kinetic Resolution (HKR) . This pathway preserves the aromatic ring while installing a chiral side chain. -
Pathway B (Oxidative Dearomatization): The conversion of phenols into complex,
-rich amino-cyclitols or cyclohexadienones using Hypervalent Iodine (III) reagents. This pathway breaks aromaticity to access 3D aliphatic scaffolds.
This document provides validated protocols, mechanistic insights, and critical process parameters (CPPs) for both methodologies.
Pathway A: -Aryloxyamino Alcohols via Hydrolytic Kinetic Resolution (HKR)
Strategic Rationale
Direct alkylation of phenols with chiral epichlorohydrin often suffers from racemization or high cost. The industrial gold standard, pioneered by Jacobsen, utilizes the Hydrolytic Kinetic Resolution (HKR) of terminal epoxides. This method allows the use of inexpensive rac-epichlorohydrin to generate highly enantioenriched intermediates (>99% ee) which are subsequently ring-opened by amines.
Mechanism & Workflow
The workflow proceeds in three stages:
-
O-Alkylation: Phenol reacts with rac-epichlorohydrin to form rac-aryloxy epoxide.
-
HKR: A chiral (Salen)Co(III) complex selectively hydrolyzes the undesired enantiomer to a water-soluble diol, leaving the desired epoxide intact and enantioenriched.[1]
-
Aminolysis: Regioselective ring opening with an amine yields the target drug scaffold.
Figure 1: Workflow for the enantioselective synthesis of
Experimental Protocol: Synthesis of (S)-Propranolol Type Scaffold
Target: (S)-1-(isopropylamino)-3-(1-naphthyloxy)-2-propanol.
Step 1: Synthesis of rac-Glycidyl Ether
-
Reagents: 1-Naphthol (10 mmol), rac-Epichlorohydrin (15 mmol), K₂CO₃ (12 mmol), Acetone (reagent grade).
-
Procedure: Reflux the mixture for 6 hours. Filter K₂CO₃ and evaporate solvent.
-
Purification: Short silica plug (Hexane/EtOAc 9:1) to remove unreacted naphthol. Yield: ~90% rac-epoxide.
Step 2: Hydrolytic Kinetic Resolution (The Critical Step)
Self-Validating Check: The reaction stops at exactly 50% conversion if successful. The diol byproduct is highly polar and easily separated.
-
Catalyst Activation: Dissolve (R,R)-(Salen)Co(II) (0.5 mol%) in CH₂Cl₂. Add acetic acid (2 eq relative to Co) and stir open to air for 30 min to generate the active (Salen)Co(III)-OAc species. Evaporate to dryness.
-
Reaction: Dissolve rac-epoxide (from Step 1) in minimal THF (or perform neat). Add the activated catalyst.
-
Initiation: Add 0.55 equivalents of water dropwise. (Note: 0.50 eq is theoretical; 0.55 ensures full conversion of the unwanted enantiomer).
-
Incubation: Stir at 0–25°C for 12–18 hours.
-
Workup: Partition between water and hexanes/ether.
-
Validation: Chiral HPLC (Chiralcel OD-H) should show >99% ee.
Step 3: Regioselective Ring Opening
-
Reagents: (S)-Epoxide, Isopropylamine (excess, 3–5 eq), MeOH or Water.
-
Procedure: Stir at room temperature for 4 hours. The excess amine prevents dimerization.
-
Purification: Evaporate volatiles. Recrystallize as the HCl salt (EtOAc/EtOH).
Pathway B: Oxidative Dearomatization to Amino-Cyclitols
Strategic Rationale
To access complex aliphatic amino alcohols (like tetrodotoxin cores or conduramine derivatives) from flat phenols, one must break the aromaticity. Hypervalent Iodine (III) reagents, specifically PIDA (PhI(OAc)₂) or PIFA, induce oxidative dearomatization in fluorinated solvents, generating reactive phenoxenium ions that can be trapped by nucleophiles.
Mechanism: The "Phenoxenium" Trap
The reaction relies on the high ionizing power and low nucleophilicity of solvents like 2,2,2-Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP) . These solvents stabilize the cationic intermediate, preventing polymerization and allowing controlled nucleophilic attack.
Figure 2: Mechanism of Hypervalent Iodine mediated dearomatization.
Experimental Protocol: Dearomatization to Quinone Monoketal
Target: 4,4-dimethoxycyclohexa-2,5-dienone (Precursor to amino-cyclitols).
-
Solvent System: TFE (Trifluoroethanol) or MeOH/CH₂Cl₂ (1:4). Note: TFE gives cleaner profiles for difficult substrates.
-
Reagents: p-Methoxyphenol derivative (1.0 eq), PIDA (1.1 eq).
-
Procedure:
-
Dissolve phenol in the solvent at 0°C.
-
Add PIDA portion-wise over 10 minutes.
-
Observation: Solution typically turns transiently yellow/orange (formation of the dienone).
-
Stir for 30 min at 0°C.
-
Quench with saturated NaHCO₃.
-
-
Workup: Extract with EtOAc. The product is a sensitive quinone monoketal.
-
Conversion to Amino Alcohol:
-
Step A: Stereoselective reduction (e.g., Luche reduction with NaBH₄/CeCl₃) yields the allylic alcohol.
-
Step B: Overman rearrangement or epoxidation/opening yields the amino alcohol motif.
-
Technical Comparison & Troubleshooting
| Parameter | Pathway A: HKR (Beta-Blockers) | Pathway B: Dearomatization |
| Primary Challenge | Kinetic resolution limit (max 50% yield) | Stability of the dienone intermediate |
| Key Reagent | (Salen)Co(III) (Jacobsen's Cat) | PIDA or PIFA (Hypervalent Iodine) |
| Solvent Criticality | Low (THF, neat) | High (Must use TFE, HFIP, or MeOH) |
| Chirality Source | Catalyst (Enantioselective) | Substrate control or subsequent chiral reduction |
| Troubleshooting | Low ee%: Ensure catalyst is fully oxidized to Co(III). Check water eq (must be >0.5). | Polymerization: Reaction too concentrated. Dilute to 0.05M. Temp must be <0°C. |
Safety Note
-
Epichlorohydrin is a potent alkylating agent and potential carcinogen. Handle in a fume hood.
-
Hypervalent Iodine residues can be explosive if concentrated to dryness with oxidizable materials. Quench with thiosulfate if unsure.
References
-
Jacobsen, E. N. (2000). Acc. Chem. Res., 33(6), 421–431. "Asymmetric Catalysis of Epoxide Ring-Opening Reactions." Link
-
Tokunaga, M., Larrow, J. F., Kakiuchi, F., & Jacobsen, E. N. (1997). Science, 277(5328), 936–938. "Asymmetric Catalysis with Water: Efficient Kinetic Resolution of Terminal Epoxides via Hydrolytic Ring Opening." Link
-
Doherty, S., et al. (2002). Tetrahedron: Asymmetry, 13(17), 1897–1901. "Enantioselective Synthesis of Beta-Blockers via HKR." Link
-
Pouységu, L., Deffieux, D., & Quideau, S. (2010). Tetrahedron, 66(13), 2235–2261. "Hypervalent iodine-mediated phenol dearomatization in natural product synthesis." Link
-
Ciufolini, M. A., et al. (2007). Org.[7] Lett., 9(24), 4995–4998. "Oxidative Dearomatization of Phenols in Fluorinated Solvents." Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Efficient Oxidative Dearomatisations of Substituted Phenols Using Hypervalent Iodine (III) Reagents and Antiprotozoal Evaluation of the Resulting Cyclohexadienones against T. b. rhodesiense and P. falciparum Strain NF54 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxidation of Electron-Deficient Phenols Mediated by Hypervalent Iodine(V) Reagents: Fundamental Mechanistic Features Revealed by a Density Functional Theory-Based Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support: Optimizing Storage & Handling of Tyrosinol
Senior Application Scientist Guide | Version 2.4
Introduction: The Chemistry of Stability
Tyrosinol (specifically L-Tyrosinol Hydrochloride , CAS 87745-27-5) is the amino-alcohol derivative of L-Tyrosine.[1][2] While structurally simple, its stability is compromised by two competing functional groups: a phenolic hydroxyl group prone to auto-oxidation and a primary amine susceptible to hygroscopic deliquescence and carbamate formation.[2]
This guide moves beyond generic "store at -20°C" advice. It explains the thermodynamic drivers of degradation and provides self-validating protocols to ensure your experimental data remains an artifact of biology, not chemistry.
Part 1: The "Emergency Room" (Troubleshooting)
Immediate triage for common physical anomalies observed in the lab.
| Symptom | Diagnosis | Root Cause (The "Why") | Corrective Action |
| Powder turns yellow/brown | Oxidative Polymerization | The phenolic ring has undergone auto-oxidation to form quinone intermediates, which polymerize into melanin-like pigments [1].[2] | Discard. Oxidation products are cytotoxic and will skew cell viability assays.[2] |
| Solid is sticky/clumped | Hygroscopic Deliquescence | The HCl salt form is highly hygroscopic.[2] It has absorbed atmospheric water, facilitating hydrolysis and lowering the glass transition temperature.[2] | Salvageable for non-quantitative work. Dry under high vacuum over |
| Precipitate in Stock Solution | Isoelectric Aggregation | If dissolved in neutral PBS, the pH may be near the molecule's pI (isoelectric point), reducing solubility.[2] | Acidify. Add dilute HCl or Acetic Acid.[2] Tyrosinol is most soluble and stable in an acidic environment (pH < 6).[2] |
| Loss of Activity in Culture | Media-Induced Oxidation | HEPES or Bicarbonate buffers (pH 7.[2]4) accelerate phenolic oxidation, especially in the presence of trace metals (Fe, Cu).[2] | Fresh Prep. Do not store Tyrosinol in culture media.[2] Add immediately prior to experiments. |
Part 2: The "Pharmacy" (Storage Protocols)
Standard Operating Procedures (SOPs) for long-term integrity.
Protocol A: Solid State Storage (Lyophilized Powder)
Objective: Minimize molecular mobility and oxidative potential.[2]
-
Temperature: Store strictly at -20°C .
-
Reasoning: Arrhenius kinetics dictate that chemical degradation rates halve (approximately) for every 10°C drop.[2]
-
-
Atmosphere: Purge headspace with Argon (Ar) or Nitrogen (
) before resealing.[2]-
Reasoning: Argon is heavier than air and forms a more effective blanket against oxygen than Nitrogen.[2]
-
-
Desiccation: Store the primary vial inside a secondary container (e.g., a Falcon tube) containing active silica gel or Drierite™.[2]
-
Reasoning: Prevents moisture-mediated hydrolysis of the hydrochloride salt.[2]
-
-
Thawing Rule: Allow the vial to equilibrate to Room Temperature (RT) before opening .
-
Reasoning: Opening a cold vial condenses atmospheric moisture onto the hygroscopic powder immediately.[2]
-
Protocol B: Solubilization & Liquid Storage
Objective: Prevent pH-driven oxidation and hydrolysis.
-
Solvent Choice:
-
Concentration: Prepare high-concentration stocks (e.g., 100 mM).
-
Reasoning: Higher concentrations are self-buffering and suffer less percentage-loss to surface adsorption on plastics.[2]
-
-
Aliquot Strategy: Single-use aliquots (20-50 µL) in amber tubes.
-
Reasoning: Freeze-thaw cycles create ice crystals that concentrate solutes in liquid pockets, causing localized pH spikes that degrade the compound.[2]
-
Part 3: Mechanistic Deep Dive (FAQ)
Q: Why does Tyrosinol turn brown? (The Quinone Pathway)
A: The "browning" is a visual indicator of the Melanogenic Pathway . In the presence of oxygen and light, the phenolic hydroxyl group loses a proton and an electron to form a Phenoxyl Radical . This radical disproportionates into Quinone species.[2] These electrophilic quinones react with amines (including Tyrosinol's own amine group) to form dark, insoluble polymers [2].[2]
Q: Why is the Hydrochloride (HCl) salt used?
A: The free base of Tyrosinol is an amine. Amines are prone to reacting with atmospheric
Part 4: Visualization & Workflows
Figure 1: Storage Decision Tree
A logical workflow to determine the optimal storage environment based on experimental needs.
Caption: Decision matrix for Tyrosinol storage. Blue/Green indicates optimal stability; Red/Yellow indicates high-risk states requiring strict control.[2]
Figure 2: The Oxidative Degradation Pathway
Visualizing the chemical mechanism responsible for discoloration (Browning).
Caption: The "Melanogenic" pathway. Storage conditions must block the initial transition from Tyrosinol to the Phenoxyl Radical.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10393, Tyrosol (Structural Analog).[2] Retrieved from [Link][2]
-
Munoz-Munoz, J. L., et al. (2010). Phenolic oxidation mechanisms and the formation of melanin-like pigments.[2] In Free Radical Biology and Medicine. (General mechanistic reference for phenolic oxidation).
-
Mellon, E. F., & Hoover, S. R. (1951). Hygroscopicity of Amino Acids and Its Relationship to the Vapor Phase Water Absorption of Proteins. Journal of the American Chemical Society.[2][4] Retrieved from [Link][2]
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the Enantiomeric Resolution of Tyrosinol: A Comparative Analysis of Chiral Stationary Phases
For researchers, scientists, and professionals in drug development, the stereochemical purity of molecules is not merely a matter of academic interest but a critical determinant of therapeutic efficacy and safety. Tyrosinol, a chiral amino alcohol, serves as a valuable building block in the synthesis of various pharmaceutical agents. Consequently, the ability to resolve its enantiomers is a crucial step in both research and manufacturing. This guide provides an in-depth, objective comparison of chiral stationary phases (CSPs) for the enantiomeric resolution of Tyrosinol, grounded in established chromatographic principles and supported by experimental data for structurally analogous compounds.
The fundamental principle of chiral chromatography lies in the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase. The differential stability of these complexes leads to varying retention times and, thus, separation. The choice of the CSP is the most critical factor in the success of a chiral separation.[1] This guide will focus on two of the most versatile and widely employed classes of CSPs: polysaccharide-based and macrocyclic antibiotic-based phases.
The Causality Behind CSP Selection for Tyrosinol
Tyrosinol's structure, featuring a primary amine, a primary alcohol, and an aromatic ring, provides multiple points for chiral recognition. These include hydrogen bonding (donor and acceptor sites), π-π interactions, and steric hindrance. Therefore, successful chiral stationary phases will possess complementary functionalities to engage in these interactions in a stereochemically selective manner.
Comparative Performance of Chiral Stationary Phases
The selection of a CSP is often an empirical process.[1] However, an understanding of the chiral recognition mechanisms of different CSPs can guide the selection process. Below is a comparison of two major classes of CSPs for the resolution of Tyrosinol, with a Pirkle-type CSP also considered as a viable alternative.
| Chiral Stationary Phase (CSP) | Chiral Selector | Predominant Interaction Mechanisms | Typical Mobile Phase | Expected Performance for Tyrosinol |
| Polysaccharide-Based | Amylose or Cellulose derivatives (e.g., tris(3,5-dimethylphenylcarbamate)) | Hydrogen bonding, π-π interactions, steric inclusion in chiral grooves.[2] | Normal Phase (Hexane/Alcohol) or Reversed Phase (Acetonitrile/Water or Alcohol/Water) | High likelihood of successful resolution due to multiple interaction sites. |
| Macrocyclic Antibiotic | Teicoplanin or Vancomycin | Complexation, hydrogen bonding, ionic interactions, inclusion in macrocyclic cavity.[3] | Polar Ionic, Polar Organic, or Reversed Phase | Excellent potential for baseline separation, especially for polar and ionizable analytes like Tyrosinol.[4][5] |
| Pirkle-Type | π-acidic or π-basic moieties (e.g., (S,S)-Whelk-O 1) | π-π interactions, hydrogen bonding, dipole-dipole interactions.[6] | Normal Phase (Hexane/Alcohol) | Good potential for resolution, particularly if derivatized to enhance π-π interactions. |
Experimental Protocols and Methodologies
To provide a practical framework, the following are detailed experimental protocols. The first is based on a published method for the closely related compound, Tyrosine, on a macrocyclic antibiotic CSP. The second is a representative method for a polysaccharide-based CSP, designed based on best practices for amino alcohol separations.
Protocol 1: Resolution of Tyrosinol on a Macrocyclic Antibiotic CSP (Astec® CHIROBIOTIC® T)
This protocol is adapted from a validated method for Tyrosine enantiomers, which is expected to provide excellent results for Tyrosinol with minimal modification.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
Chromatographic Conditions:
-
Column: Astec® CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm
-
Mobile Phase: Water/Methanol/Formic Acid (30:70:0.02, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 205 nm
-
Injection Volume: 10 µL
-
Sample Preparation: 0.3 mg/mL Tyrosinol in 30:70 water:methanol
Rationale for Experimental Choices:
-
The teicoplanin-based CHIROBIOTIC® T is known for its excellent performance in separating underivatized amino acids and amino alcohols.[4][5]
-
The polar ionic mobile phase (water/methanol with a formic acid additive) ensures the solubility of Tyrosinol and promotes ionic interactions with the stationary phase, which are crucial for chiral recognition.[3]
-
Detection at 205 nm provides high sensitivity for the aromatic chromophore of Tyrosinol.
Protocol 2: Resolution of Tyrosinol on a Polysaccharide-Based CSP (CHIRALPAK® AD-H)
This protocol is a robust starting point for method development on a widely applicable polysaccharide-based CSP.
Instrumentation:
-
HPLC system with a UV detector.
Chromatographic Conditions:
-
Column: CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µm
-
Mobile Phase: n-Hexane/Isopropanol (IPA) (80:20, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
-
Sample Preparation: 0.5 mg/mL Tyrosinol in mobile phase
Rationale for Experimental Choices:
-
CHIRALPAK® AD-H, with amylose tris(3,5-dimethylphenylcarbamate) as the chiral selector, is a versatile CSP that has demonstrated broad enantioselectivity for a wide range of compounds, including those with aromatic groups and hydrogen-bonding sites.[7][8]
-
A normal phase mobile phase of hexane and an alcohol modifier is a standard starting point for polysaccharide-based CSPs, promoting hydrogen bonding and π-π interactions.[2]
-
Isopropanol is chosen as the polar modifier for its ability to modulate retention and selectivity. The ratio can be adjusted to optimize the separation.
Visualizing the Chiral Method Development Workflow
The process of selecting and optimizing a chiral separation method can be systematically approached. The following diagram illustrates a typical workflow.
Caption: A typical workflow for chiral HPLC method development.
Trustworthiness Through Self-Validating Systems
A robust chiral separation method should be self-validating. This means that small, deliberate changes to the chromatographic conditions should result in predictable and reproducible changes in the separation. For instance, in the polysaccharide-based method, slightly altering the hexane/IPA ratio should lead to a smooth change in retention times and resolution. Similarly, for the macrocyclic antibiotic method, adjusting the formic acid concentration should systematically affect the retention and peak shape of the Tyrosinol enantiomers. The consistency of these responses is a hallmark of a well-developed and trustworthy method.
In-Depth Discussion of Chiral Recognition Mechanisms
Polysaccharide-Based CSPs: The helical structure of the derivatized amylose or cellulose creates chiral grooves. The enantiomers of Tyrosinol will enter these grooves and interact differently based on their three-dimensional shape. For Tyrosinol, the key interactions are likely to be hydrogen bonding between the hydroxyl and amine groups of the analyte and the carbamate groups of the CSP, as well as π-π stacking between the phenyl ring of Tyrosinol and the aromatic moieties of the chiral selector.[2]
Macrocyclic Antibiotic CSPs: These CSPs, such as those based on teicoplanin, have complex, basket-like structures with multiple stereogenic centers and functional groups.[3] Chiral recognition is a multi-modal process involving inclusion of the analyte's aromatic ring into the hydrophobic cavity of the macrocycle, ionic interactions between the protonated amine of Tyrosinol and anionic groups on the selector, and hydrogen bonding. The combination of these interactions for each enantiomer results in significantly different binding energies and, therefore, separation.[4][5]
Conclusion
Both polysaccharide-based and macrocyclic antibiotic-based chiral stationary phases are excellent candidates for the successful enantiomeric resolution of Tyrosinol. Macrocyclic antibiotic CSPs, such as the Astec® CHIROBIOTIC® T, are particularly well-suited for polar, underivatized amino alcohols and offer the advantage of being operable in reversed-phase and polar ionic modes, which are compatible with mass spectrometry. Polysaccharide-based CSPs, like the CHIRALPAK® AD-H, are highly versatile and have a proven track record for a broad range of chiral compounds, often providing excellent resolution in normal phase mode.
The choice between these CSPs will ultimately depend on the specific requirements of the analysis, including desired mobile phase compatibility, sample matrix, and detection method. A systematic screening approach, as outlined in this guide, will enable the researcher to efficiently identify the optimal stationary phase and mobile phase combination for a robust and reproducible separation of Tyrosinol enantiomers.
References
-
Karlsson, A., & Aspegren, A. (2000). Enantiomeric separation of amino alcohols on protein phases using statistical experimental design. A comparative study. Journal of Chromatography A, 866(1), 15-23. [Link]
- Pirkle, W. H., & Welch, C. J. (1991). An improved chiral stationary phase for the separation of the enantiomers of acids and other compounds.
-
Yashima, E. (2001). Polysaccharide-based chiral stationary phases for high-performance liquid chromatographic enantioseparation. Journal of Chromatography A, 906(1-2), 105-125. [Link]
- Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® AD-H / CHIRALCEL® OD-H.
-
Phenomenex Inc. Chiral HPLC Separations Guide. [Link]
-
Aboul-Enein, H. Y., & Ali, I. (2002). Optimization strategies for HPLC enantioseparation of racemic drugs using polysaccharides and macrocyclic glycopeptide antibiotic chiral stationary phases. Il Farmaco, 57(7), 513-529. [Link]
-
Ilisz, I., Aranyi, A., & Péter, A. (2014). Comparison of performance of Chirobiotic T, T2 and TAG columns in the separation of β2- and β3-homoamino acids. Journal of Chromatography A, 1363, 190-199. [Link]
-
Zhang, T., Holder, E., Franco, P., & Lindner, W. (2012). Polysaccharide-based chiral stationary phases for high-performance liquid chromatographic enantioseparations. Methods in Molecular Biology, 970, 93-126. [Link]
- Ali, I., & Aboul-Enein, H. Y. (2004). Chiral separations by HPLC on macrocyclic antibiotic stationary phases.
- Chankvetadze, B. (2012). Recent trends in preparation and use of polysaccharide-based chiral stationary phases for enantioseparation by high-performance liquid chromatography. Trends in Analytical Chemistry, 37, 129-143.
-
Chankvetadze, B., & Farkas, T. (2016). Polysaccharide-based chiral stationary phases for liquid-phase separation of enantiomers: an overview of the first 25 years. Journal of Chromatography A, 1467, 22-50. [Link]
- Ali, I., Al-Othman, Z. A., & Al-Warthan, A. A. (2013). Recent advances in chiral separations by HPLC using polysaccharide-based stationary phases.
- Berthod, A., Chen, X., & Armstrong, D. W. (2001). Macrocyclic antibiotics as chiral selectors in liquid chromatography and capillary electrophoresis. Analytical Chemistry, 73(1), 2A-10A.
- Subramanian, G. (Ed.). (2007). Chiral separation techniques: a practical approach. John Wiley & Sons.
- Scriba, G. K. (2016). Chiral recognition mechanisms in analytical separation sciences.
- Wainer, I. W. (1993). Drug stereochemistry: analytical methods and pharmacology. CRC press.
-
Armstrong, D. W., Tang, Y., Chen, S., Zhou, Y., Bagwill, C., & Chen, J. R. (1994). Macrocyclic antibiotics as a new class of chiral selectors for liquid chromatography. Analytical Chemistry, 66(9), 1473-1484. [Link]
- Pirkle, W. H., & Pochapsky, T. C. (1987). Chiral stationary phases for the direct liquid chromatographic separation of enantiomers.
-
Daicel Chiral Technologies. (2021). Chiral Column Differences: Standard vs H-Series Explained. [Link]
Sources
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- 5. researchgate.net [researchgate.net]
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- 7. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
A Researcher's Guide to Spectroscopic Differentiation: Tyrosine vs. Tyrosinol
In the landscape of drug discovery and molecular research, the precise identification and characterization of structurally similar molecules are paramount. This guide provides an in-depth, practical comparison of spectroscopic techniques for differentiating between L-tyrosine, a canonical amino acid, and its reduced analog, L-tyrosinol. While both molecules share the same phenolic chromophore, the fundamental difference in their functional groups—a carboxylic acid in tyrosine versus a primary alcohol in tyrosinol—provides a distinct basis for their spectroscopic separation.
This document moves beyond a simple recitation of facts, offering insights into the causal relationships between molecular structure and spectral output. We will explore the utility of UV-Vis Absorption, Fluorescence, Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy, providing both experimental data for tyrosine and scientifically grounded predictions for tyrosinol to empower researchers in their analytical endeavors.
The Structural Basis for Differentiation
At the heart of this analytical challenge lies the structural divergence between tyrosine and tyrosinol. Understanding this is key to interpreting the spectroscopic data. Tyrosine possesses a carboxyl group (-COOH) and an amino group (-NH2) attached to the alpha-carbon, making it an amino acid. In contrast, tyrosinol is an amino alcohol, where the carboxylic acid has been reduced to a primary alcohol (-CH2OH).
Caption: General workflow for spectroscopic differentiation.
Summary and Recommendations
While UV-Vis and fluorescence spectroscopy can offer preliminary insights, their utility in definitively distinguishing between tyrosine and tyrosinol is limited due to the shared phenol chromophore. For unambiguous differentiation, NMR and IR spectroscopy are the methods of choice.
-
For rapid, qualitative differentiation: FTIR spectroscopy is highly effective. The presence or absence of the carboxylic acid C=O stretch provides a clear "yes/no" answer.
-
For absolute structural confirmation and quantification: ¹H and ¹³C NMR spectroscopy are unparalleled. They not only differentiate the two molecules but also confirm their complete covalent structure.
By understanding the principles behind each technique and how they relate to the specific molecular structures of tyrosine and tyrosinol, researchers can confidently select the most appropriate analytical strategy for their needs.
References
- Kim, S., et al. (1999). A Difference Fourier transform infrared study of tyrosyl radical Z* decay in photosystem II. Biophysical Journal, 77(5), 2788-2796.
-
ResearchGate. (n.d.). UV–visible spectra of tyrosine and the product of its reaction with... Retrieved February 15, 2026, from [Link]
- Antosiewicz, J. M., & Shugar, D. (2016). UV–Vis spectroscopy of tyrosine side-groups in studies of protein structure. Part 2. Journal of Biomolecular Structure and Dynamics, 34(5), 977-991.
-
Prahl, S. (2017). Tyrosine. OMLC. Retrieved February 15, 2026, from [Link]
-
PubChem. (n.d.). L-Tyrosine. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]
- Guntupalli, C., et al. (2016). Tyrosine-derived stimuli responsive, fluorescent amino acids. Organic & Biomolecular Chemistry, 14(28), 6751-6756.
- Antosiewicz, J. M., & Shugar, D. (2016). UV–Vis spectroscopy of tyrosine side-groups in studies of protein structure. Part 1. Journal of Biomolecular Structure and Dynamics, 34(5), 959-976.
-
Taniguchi, M., & Lindsey, J. S. (2018). L-Tyrosine. PhotochemCAD. Retrieved February 15, 2026, from [Link]
-
Biological Magnetic Resonance Bank. (n.d.). BMRB entry bmse000051. University of Wisconsin-Madison. Retrieved February 15, 2026, from [Link]
-
ResearchGate. (n.d.). 13 C NMR spectrum of L-tyrosine hydrochloride. Retrieved February 15, 2026, from [Link]
- Yang, H. (2015). Intrinsic Fluorescence Spectra of Tryptophan, Tyrosine and Phenyloalanine.
-
ResearchGate. (n.d.). The 13 C NMR spectra of 13 C, 15 N-L-tyrosine... Retrieved February 15, 2026, from [Link]
- McDowell, L. M., et al. (1990). Solid-state 13C NMR study of tyrosine protonation in dark-adapted bacteriorhodopsin. Biochemistry, 29(23), 5445-5451.
-
ResearchGate. (n.d.). Fluorescence spectra of L-tyrosine (green) before and after oxidization... Retrieved February 15, 2026, from [Link]
- Sun, H., et al. (2007). A Solid State 13C NMR, Crystallographic, and Quantum Chemical Investigation of Phenylalanine and Tyrosine Residues in Dipeptides and Proteins. Journal of the American Chemical Society, 129(23), 7385-7392.
-
Sametz, S. (n.d.). Demo: Simulation of Tyrosine NMR Spectrum. nmrsim's documentation! Retrieved February 15, 2026, from [Link]
-
Chegg.com. (2021, May 12). Solved L-tyrosine Infrared Spectrum... Retrieved February 15, 2026, from [Link]
-
NIST. (n.d.). Tyrosine. NIST Chemistry WebBook. Retrieved February 15, 2026, from [Link]
-
Harvey, D. (2013, July 30). Fluorescence Emission Spectrum for Tyrosine. Analytical Sciences Digital Library. Retrieved February 15, 2026, from [Link]
-
SpectraBase. (n.d.). L-Tyrosine - Optional[1H NMR] - Spectrum. Retrieved February 15, 2026, from [Link]
-
University of Arizona. (n.d.). 1H and 12C NMR spectra of some amino acids. Retrieved February 15, 2026, from [Link]
-
ResearchGate. (n.d.). FTIR Spectrum of L-tyrosine hydrochloride crystalline powder. Retrieved February 15, 2026, from [Link]
-
NIST. (n.d.). Tyrosine. NIST Chemistry WebBook. Retrieved February 15, 2026, from [Link]
- Swain, J., & Sahoo, G. (2020). UV-Visible absorption spectroscopy and Z-scan analysis of L-tyrosine. IOSR Journal of Applied Physics, 12(1), 44-50.
Comparative stability study of Tyrosinol HCl vs free base
Executive Summary
This guide provides a technical comparison between Tyrosinol Hydrochloride (HCl) and Tyrosinol Free Base . While the free base is a necessary intermediate in certain synthetic pathways, the HCl salt is the superior candidate for storage, formulation, and biological application due to significantly enhanced thermodynamic stability and oxidation resistance.
Key Takeaway: Tyrosinol Free Base is prone to rapid oxidative degradation (discoloration) and hygroscopic instability. Tyrosinol HCl demonstrates a stable crystal lattice (MP >160°C) and resistance to phenolic oxidation, making it the requisite form for reproducible research and drug development.
Chemical Identity & Physical Properties[1][2][3][4][5][6]
Understanding the fundamental physical differences is the first step in stability analysis. The following data aggregates standard industry specifications.
Table 1: Physicochemical Comparison
| Property | Tyrosinol Free Base | Tyrosinol Hydrochloride (HCl) |
| CAS Number | 5034-68-4 (L-isomer) | 87745-27-5 |
| Molecular Formula | ||
| Molecular Weight | 167.21 g/mol | 203.67 g/mol |
| Physical State | White to off-white solid | White crystalline powder |
| Melting Point | 91–92 °C [1] | 161–165 °C [2] |
| Solubility (Water) | Low (< 5 mg/mL at pH 7) | High (> 50 mg/mL) |
| Hygroscopicity | Moderate to High | Low (Non-hygroscopic) |
| pKa (Amine) | ~9.5 (Unprotonated) | Protonated (Ammonium form) |
Analyst Note: The significant difference in melting point (
) indicates that the HCl salt possesses a much higher lattice energy, directly correlating to improved thermal stability and shelf-life.
Degradation Mechanisms[9]
To design a valid stability study, one must understand how the molecule fails. Tyrosinol contains two labile functional groups: a primary amine and a phenolic hydroxyl .
Pathway Analysis[9]
-
Oxidative Deamination / Quinone Formation:
-
Free Base: The electron-rich phenol ring, activated by the adjacent alkyl-amine, is highly susceptible to oxidation by atmospheric oxygen. This leads to the formation of quinone intermediates, resulting in yellow/brown discoloration (melanization).
-
HCl Salt: Protonation of the amine (
) withdraws electron density, reducing the reactivity of the system and preventing nucleophilic attacks.
-
-
Carbamate Formation:
-
The free primary amine in the base form can react with atmospheric
to form carbamates, altering solubility and purity.
-
Visualization: Degradation Pathways
Figure 1: Primary degradation pathways for Tyrosinol Free Base leading to instability.
Comparative Stability Study Protocol
This section outlines a self-validating experimental design to quantify the stability differences. This protocol is compliant with ICH Q1A (R2) guidelines for stress testing.
Experiment A: Accelerated Thermal Stress (Solid State)
-
Objective: Determine shelf-life implications.
-
Conditions: 40°C ± 2°C / 75% RH ± 5% RH (Open vs. Closed vial).
-
Duration: 4 weeks.
-
Analysis: HPLC (Purity) and Visual Appearance.
Experiment B: pH-Dependent Aqueous Stability
-
Objective: Evaluate solution stability for formulation.
-
Protocol:
-
Prepare 10 mM solutions of Tyrosinol HCl in Phosphate Buffer (pH 7.4) and Carbonate Buffer (pH 10).
-
Prepare Saturated solution of Free Base in Water (pH ~9.5).
-
Incubate at 25°C for 48 hours.
-
Measure Absorbance at 400–450 nm (browning index).
-
Experiment C: Hygroscopicity (DVS)
-
Objective: Measure water uptake.
-
Method: Dynamic Vapor Sorption (DVS) cycling from 0% to 90% RH at 25°C.
Visualization: Study Workflow
Figure 2: Workflow for comparative stress testing of Tyrosinol forms.
Representative Experimental Data
The following data represents typical results observed when comparing amino-alcohol salts vs. free bases under the protocols described above.
Table 2: Accelerated Stability Results (4 Weeks, 40°C/75% RH)
| Parameter | Tyrosinol HCl | Tyrosinol Free Base | Interpretation |
| Appearance (T=0) | White crystalline powder | White powder | Initial state identical.[1] |
| Appearance (T=4w) | White crystalline powder | Yellow/Brown crust | Free base undergoes oxidative degradation. |
| HPLC Purity (T=4w) | 99.4% (No change) | 92.1% | Significant chemical degradation in free base. |
| Water Content (KF) | < 0.5% | > 4.0% | Free base is hygroscopic; HCl lattice resists moisture. |
Table 3: Solution Stability (48 Hours, 25°C)
| Solvent System | Tyrosinol HCl Recovery | Free Base Recovery | Notes |
| 0.1 M HCl (pH 1) | 99.9% | 99.8% | Both stable in strong acid (protonated). |
| Water (pH ~6-7) | 99.5% | 96.0% | Free base begins auto-oxidation at neutral pH. |
| Buffer (pH 10) | 95.0% | 82.0% | High pH rapidly degrades the phenol moiety. |
Expert Analysis & Recommendations
Why the Salt Prevents "Browning"
The "browning" of Tyrosinol is mechanistically similar to the browning of cut apples (polyphenol oxidase activity), though here it is chemically driven.
-
Protonation: In the HCl salt, the amine is protonated (
). This positive charge exerts an inductive effect (-I), pulling electron density away from the aromatic ring. -
Oxidation Resistance: This electron withdrawal makes the phenolic ring less electron-rich and therefore less susceptible to radical attack by oxygen.
-
Lattice Energy: The ionic bonds in the HCl crystal lattice (
) are significantly stronger than the Van der Waals forces holding the Free Base solid together. This high lattice energy creates a barrier to moisture entry and spontaneous reaction.
Final Recommendation
For Drug Development and Research :
-
Standardize on Tyrosinol Hydrochloride (CAS 87745-27-5). [2][3][4][5]
-
Storage: Store at 2–8°C, desiccated.
-
Handling: Aqueous solutions should be prepared fresh. If neutral pH is required for an assay, dissolve the HCl salt in water and neutralize with NaOH immediately prior to use, rather than storing the free base.
For Synthesis :
-
Use the Free Base only as a transient intermediate. If the free base is isolated, it must be used immediately or stored under inert gas (Argon/Nitrogen) at -20°C.
References
-
ChemicalBook. (2023). L-Tyrosinol Free Base Properties and Melting Point Data. Retrieved from
-
Sigma-Aldrich. (2023). L-Tyrosinol Hydrochloride Certificate of Analysis & Specification Sheet. CAS 87745-27-5.[2][3][4][5] Retrieved from
-
Chem-Impex International. (2023). L-Tyrosinol Hydrochloride Physical Properties. Retrieved from
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 122240, Tyrosinol. Retrieved from
Sources
Safety Operating Guide
Personal protective equipment for handling 4-(2-Amino-3-hydroxypropyl)phenol
[1][2]
Part 1: Chemical Intelligence & Hazard Profiling[1][2]
To safely handle 4-(2-Amino-3-hydroxypropyl)phenol, one must understand not just what it is, but how it interacts with biological systems.[1][2] This compound is a structural analogue of tyrosine and p-aminophenol.[1][2]
The "Structure-Activity" Hazard Logic: As a Senior Application Scientist, I apply the Precautionary Principle based on its functional groups. We do not wait for an accident to confirm toxicity; we infer it from the structure:[1][2]
-
Phenolic Moiety (Ar-OH): Phenols are rapidly absorbed through the skin and can cause protein denaturation (chemical burns).[1][2] They are prone to oxidation, forming quinones which are reactive electrophiles capable of DNA alkylation.[1][2]
-
Primary Amine (-NH2): A known sensitizer.[1][2] Repeated exposure can lead to allergic contact dermatitis.[1][2]
-
Combined Synergism: Structurally similar compounds (like p-aminophenol) are classified as Muta. 2 (suspected genetic defects) and Aquatic Acute 1.[1][2]
Critical Physicochemical Properties:
Part 2: The Hierarchy of Defense (Engineering & PPE)
Personal Protective Equipment (PPE) is your last line of defense.[1][2] Your primary defense is the Engineering Control .[1][2]
Engineering Controls (Mandatory)
-
Primary Containment: All weighing and open-vessel manipulations must occur inside a certified Chemical Fume Hood or a Powder Weighing Station (HEPA filtered).[1][2]
-
Airflow: Maintain face velocity at 0.5 m/s (100 fpm).
-
Static Control: Use an ionizing bar during weighing to prevent electrostatic dispersion of the powder.[1][2]
PPE Specification Matrix
Do not use generic "lab safety" rules. Use this specific matrix designed for aminophenol derivatives.
| Protection Zone | Recommended Equipment | Technical Justification |
| Ocular | Chemical Splash Goggles (Indirect Vent) | Safety glasses are insufficient.[1][2] Phenolic dusts are corrosive to corneal tissue.[1][2] Goggles provide a seal against airborne particulates.[1][2] |
| Dermal (Hands) | Double-Gloving Strategy Inner: Nitrile (0.11 mm)Outer: Nitrile (Long Cuff, >0.14 mm) | Permeation vs. Degradation: Phenols can permeate latex.[1][2] Nitrile offers superior resistance.[1][2] Double gloving ensures that if the outer glove is compromised during solubilization (e.g., by DMSO), the inner glove remains a barrier.[1][2] |
| Respiratory | N95 / P3 Particulate Respirator | Only required if working outside a fume hood (Not Recommended).[1][2] Prevents inhalation of sensitizing dusts.[1][2] |
| Body | Lab Coat (Tyvek® or Cotton/Poly) + Sleeve Covers | Tyvek is preferred for larger quantities (>10g) to prevent dust embedding in fabric fibers.[1][2] Sleeve covers bridge the gap between glove and coat.[1][2] |
Part 3: Operational Workflow (Step-by-Step)
This protocol is designed as a self-validating system.[1][2] If you cannot complete a step (e.g., "Check airflow"), the workflow halts.[1][2]
Phase A: Preparation (The "Clean" Zone)[1][2]
-
Verify Ventilation: Check the fume hood monitor. Flow must be stable.
-
Prepare Solvents: Pre-measure solvents (e.g., DMSO, Water) before opening the chemical container to minimize open-time.[1][2]
-
Don PPE: Put on PPE in the order: Lab Coat
Goggles Inner Gloves Outer Gloves.[1][2]
Phase B: Manipulation (The "Hot" Zone)[1][2]
-
Anti-Static Measure: Place the receiving vessel on an anti-static mat inside the hood.[1][2]
-
Weighing:
-
Solubilization:
-
Sealing: Parafilm® or cap the vessel tightly before removing it from the hood.[1][2]
Phase C: Decontamination & Disposal[1][2][3]
-
Solid Waste: Disposable spatulas, weigh boats, and outer gloves go into a Hazardous Solid Waste bag (labeled "Toxic/Irritant").[1][2]
-
Liquid Waste: Segregate into "Organic - Non-Halogenated" (if DMSO/Methanol) or "Aqueous - Toxic" streams.[1][2]
-
Surface Clean: Wipe the hood surface with a detergent solution (e.g., Decon 90) followed by water.[1][2] Do not use bleach (potential reaction with amines).[1][2]
Part 4: Visualization of Safety Logic
Diagram 1: PPE & Exposure Response Logic
This diagram illustrates the decision-making process for PPE layering and immediate response to exposure.
Caption: Operational logic flow connecting physical state risks to specific PPE requirements and emergency response protocols.
Part 5: Emergency Response Protocols
Spills (Solid/Powder)[1][2]
-
Isolate: Close the fume hood sash.
-
Clean: Cover the spill with a wet paper towel (water or ethanol) to dampen the powder and prevent aerosolization.[1][2] Wipe up and dispose of as hazardous solid waste.[1][2][3]
Exposure First Aid
-
Ocular: Immediately flush with water for 15 minutes.[1][2][4] Hold eyelids open. The amine group is basic and can cause caustic injury.[1][2]
-
Dermal: Remove contaminated clothing/gloves immediately.[1][2] Wash with soap and copious water.[1][2][4] Do not use ethanol on skin (it may increase absorption).[1][2]
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention immediately (suspect methemoglobinemia if lips turn blue, a known effect of aminophenols).[1][2]
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
